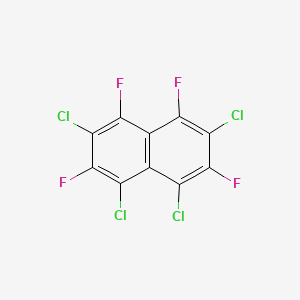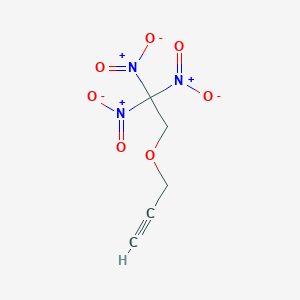
3-(2,2,2-Trinitroethoxy)prop-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2,2-Trinitroethoxy)prop-1-yne is an organic compound characterized by the presence of a prop-1-yne backbone with a 2,2,2-trinitroethoxy substituent. This compound is notable for its high energy content due to the presence of multiple nitro groups, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trinitroethoxy)prop-1-yne typically involves the reaction of propargyl alcohol with trinitroethanol under acidic conditions. The reaction proceeds through the formation of an intermediate ether, which is then subjected to further nitration to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing the risk associated with handling highly energetic materials.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2,2-Trinitroethoxy)prop-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties significantly.
Substitution: Nucleophilic substitution reactions can occur at the nitro groups or the alkyne position, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted alkynes and ethers.
Aplicaciones Científicas De Investigación
3-(2,2,2-Trinitroethoxy)prop-1-yne has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of high-energy materials and explosives.
Biology: Investigated for its potential effects on biological systems, particularly in the study of nitro group interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to release energy upon decomposition.
Industry: Utilized in the production of specialized polymers and materials with enhanced energetic properties.
Mecanismo De Acción
The mechanism of action of 3-(2,2,2-Trinitroethoxy)prop-1-yne involves the release of energy through the decomposition of its nitro groups. This decomposition can generate reactive intermediates that interact with molecular targets, leading to various chemical transformations. The pathways involved include radical formation and subsequent reactions with surrounding molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trinitroethanol: Shares the trinitroethoxy group but lacks the alkyne functionality.
Propargyl Alcohol: Contains the alkyne group but lacks the nitro substituents.
Trinitrotoluene (TNT): Another high-energy compound with multiple nitro groups but a different structural framework.
Uniqueness
3-(2,2,2-Trinitroethoxy)prop-1-yne is unique due to its combination of an alkyne backbone with a trinitroethoxy substituent. This structure imparts both high energy content and reactivity, making it distinct from other high-energy compounds.
Propiedades
Número CAS |
138648-98-3 |
|---|---|
Fórmula molecular |
C5H5N3O7 |
Peso molecular |
219.11 g/mol |
Nombre IUPAC |
3-(2,2,2-trinitroethoxy)prop-1-yne |
InChI |
InChI=1S/C5H5N3O7/c1-2-3-15-4-5(6(9)10,7(11)12)8(13)14/h1H,3-4H2 |
Clave InChI |
LZQIKLHFDRXIPG-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14284445.png)
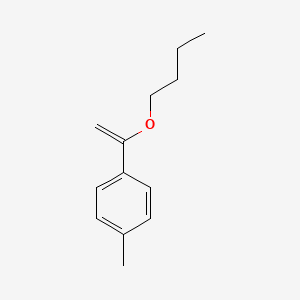
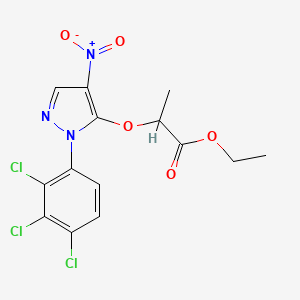
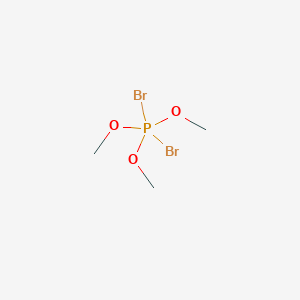
![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)

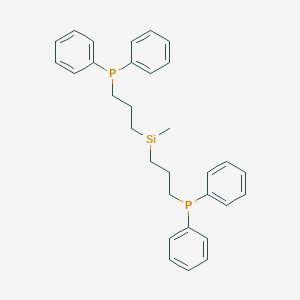

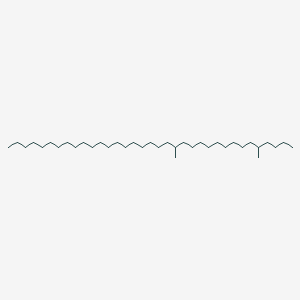
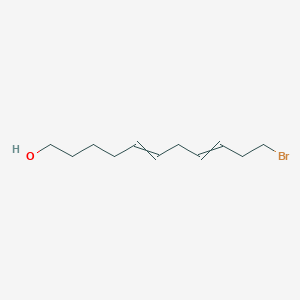
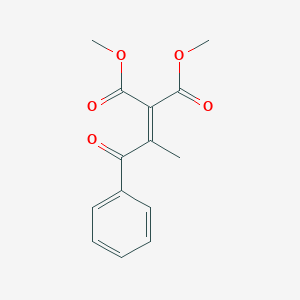
![6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14284514.png)
![1-[4-(Propan-2-yl)phenyl]-2,2-dipropoxyethan-1-one](/img/structure/B14284517.png)
